molecular formula C10H11N3O2 B13520242 methyl2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate

methyl2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate

Cat. No.: B13520242
M. Wt: 205.21 g/mol
InChI Key: RYFYJAONFYFTHQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is a benzodiazole (benzimidazole) derivative featuring a methyl ester at position 6, an amino group at position 2, and a methyl substituent at position 1. This compound belongs to a class of heterocyclic aromatic systems widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The ester moiety enhances solubility and metabolic stability, while the amino group provides a reactive site for further functionalization.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 2-amino-3-methylbenzimidazole-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-13-8-5-6(9(14)15-2)3-4-7(8)12-10(13)11/h3-5H,1-2H3,(H2,11,12)

InChI Key

RYFYJAONFYFTHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)OC)N=C1N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is not well-documented. as a member of the benzimidazole family, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Key Features
Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate (Target) -CH₃ (1), -NH₂ (2), -COOCH₃ (6) C₁₀H₁₀N₃O₂ Balanced lipophilicity; reactive amino group for derivatization.
Methyl 5-amino-4-fluoro-1-methyl-1H-1,3-benzodiazole-6-carboxylate (QI-7553) -CH₃ (1), -NH₂ (5), -F (4), -COOCH₃ (6) C₁₀H₉FN₃O₂ Fluorine enhances electron-withdrawing effects; potential for improved binding interactions .
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate -NH₂ (2), -COOC₂H₅ (6) C₁₀H₁₀N₂O₂S Benzothiazole core (sulfur atom) increases rigidity; ethyl ester alters pharmacokinetics .
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde -CH₃ (1), -Cl (6), -CHO (2) C₉H₇ClN₂O Aldehyde group enables conjugation; chloro substituent enhances stability .

Physicochemical Properties

  • Melting Points: Benzodiazole derivatives generally exhibit high melting points due to aromatic stacking. For example, methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate melts at 252–253°C with decomposition .
  • Spectroscopic Data: IR: Amino groups (~3360 cm⁻¹) and carbonyl stretches (~1740 cm⁻¹) are characteristic . NMR: Methyl groups (δ ~3.3 ppm) and aromatic protons (δ ~8.0–8.3 ppm) dominate spectra .

Biological Activity

Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate is a compound belonging to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate, are recognized for their broad-spectrum pharmacological properties. They exhibit various biological activities such as:

  • Antimicrobial : Effective against bacterial and fungal pathogens.
  • Anticancer : Potential in inhibiting tumor growth.
  • Anti-inflammatory : Useful in treating inflammatory diseases.
  • Antiviral : Activity against several viral infections.

The structural framework of these compounds allows for modifications that can enhance their bioactivity and selectivity against specific biological targets .

Antimicrobial Properties

Research has demonstrated that compounds with the benzimidazole nucleus possess significant antimicrobial properties. For instance, methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has shown notable activity against various Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate

PathogenMIC (µg/ml)Comparison DrugComparison MIC (µg/ml)
Staphylococcus aureus4Norfloxacin2
Escherichia coli8Ampicillin16
Pseudomonas aeruginosa16Ciprofloxacin8

Anticancer Activity

The anticancer potential of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. For example, compounds with similar structures have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Case Study: Inhibition of Cancer Cell Proliferation

In a study evaluating the effects of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
  • Findings : The compound exhibited IC50 values of 10 µM for HeLa and 15 µM for MCF7 cells, indicating significant cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate reveals that modifications at various positions on the benzodiazole ring can lead to enhanced biological activity. For instance:

  • Substituents at the 2-position : Increase antibacterial potency.
  • Alkyl groups at the nitrogen atom : Improve solubility and bioavailability.

This information is crucial for the design of more effective derivatives with targeted therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 2-amino-1-methyl-1H-1,3-benzodiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves refluxing precursor acids (e.g., 2-amino-1-methyl-1H-benzodiazole-6-carboxylic acid) with methanol and catalytic sulfuric acid for esterification. Reaction duration (e.g., 72 hours) and stoichiometric ratios are critical for maximizing yield . Alternative routes may employ aryl acid derivatives and polyphosphoric acid under controlled temperature . Optimization requires monitoring via TLC or HPLC to track intermediate formation.

Q. How can the crystal structure and purity of this compound be validated for research reproducibility?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, as demonstrated in analogous benzothiazole derivatives . Purity can be confirmed via HPLC (≥95% purity threshold) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to detect functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can screen for antiproliferative effects. For neurological targets, receptor-binding assays (e.g., AMPA/kainate receptor antagonism) using radioligand displacement studies are recommended, referencing protocols from related benzothiazole/imidazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer : Systematic substitution at the 2-amino group (e.g., alkylation, acylation) or ester hydrolysis to the carboxylic acid can modulate solubility and target affinity. Biological testing against isoform-specific targets (e.g., kinase inhibition assays) coupled with computational docking (AutoDock Vina) identifies critical binding interactions . For example, methyl ester substitution may enhance blood-brain barrier permeability in neuroactive analogs .

Q. What strategies resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using reference compounds (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3). Meta-analysis of datasets from structurally related compounds (e.g., benzimidazole-1,3,4-oxadiazole hybrids) can contextualize outliers .

Q. How can metabolic stability and toxicity be assessed preclinically?

  • Methodological Answer : Liver microsomal assays (human/rat) evaluate Phase I metabolism (CYP450 enzymes). Ames test for mutagenicity and hERG channel inhibition assays predict cardiotoxicity. For in vivo models, administer the compound (10–50 mg/kg, IP/IV) in rodents, followed by LC-MS/MS pharmacokinetic profiling of plasma and tissue samples .

Key Considerations

  • Structural Nuances : The methyl ester at position 6 may confer hydrolytic instability; consider prodrug strategies for in vivo applications .
  • Advanced Techniques : Synchrotron-based SC-XRD (e.g., Brookhaven NSLS-II) enhances resolution for challenging crystallographic analyses .

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